Methyl 2-tert-butyl-5-hydroxy-4-methylthieno[2,3-d]pyrimidine-6-carboxylate
Description
Methyl 2-tert-butyl-5-hydroxy-4-methylthieno[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with the molecular formula C13H16N2O3S
Properties
IUPAC Name |
methyl 2-tert-butyl-5-hydroxy-4-methylthieno[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-6-7-8(16)9(11(17)18-5)19-10(7)15-12(14-6)13(2,3)4/h16H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMCYXKYMTWFAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NC(=N1)C(C)(C)C)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-tert-butyl-5-hydroxy-4-methylthieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like methanol and catalysts such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety and environmental controls to manage the use of hazardous chemicals.
Chemical Reactions Analysis
Condensation with Carbonyl Reactants
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Reaction Conditions : High temperature, excess formamide.
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Yield : 76 to 97% for certain derivatives.
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Example : Aminothiophene treated with formamide to form thieno[2,3-d]pyrimidin-4(3H)-ones.
Cyclization Reactions
Cyclization reactions, such as the Thorpe-Ziegler reaction, can also be employed to synthesize thienopyrimidines from pyrimidine derivatives. This involves the formation of a six-membered ring bearing a mercaptocarbonitrile group, followed by cyclization in basic conditions .
Potential Chemical Reactions for Methyl 2-tert-butyl-5-hydroxy-4-methylthieno[2,3-d]pyrimidine-6-carboxylate
Given the structure of this compound, several potential chemical reactions can be considered:
Hydrolysis
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Reaction : Hydrolysis of the ester group to form the corresponding carboxylic acid.
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Conditions : Aqueous base (e.g., NaOH) at elevated temperatures.
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Product : 2-tert-butyl-5-hydroxy-4-methylthieno[2,3-d]pyrimidine-6-carboxylic acid.
Esterification
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Reaction : Esterification of the carboxylic acid group with alcohols.
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Conditions : Acid catalyst (e.g., HCl or H2SO4) and an alcohol (e.g., ethanol).
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Product : Various ester derivatives of the thienopyrimidine.
Alkylation
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Reaction : Alkylation of the hydroxyl group.
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Conditions : Alkyl halide and base (e.g., NaH).
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Product : Alkylated derivatives of the hydroxyl group.
Data Table: Potential Chemical Reactions
| Reaction Type | Conditions | Product |
|---|---|---|
| Hydrolysis | Aqueous NaOH, elevated temperature | 2-tert-butyl-5-hydroxy-4-methylthieno[2,3-d]pyrimidine-6-carboxylic acid |
| Esterification | Acid catalyst, alcohol | Various ester derivatives |
| Alkylation | Alkyl halide, base (e.g., NaH) | Alkylated derivatives of the hydroxyl group |
Research Findings and Biological Activities
Thienopyrimidine derivatives have shown promising biological activities, including antitumor effects. For instance, compounds bearing the thieno[2,3-d]pyrimidine-4-one scaffold have exhibited potent growth inhibition against various human tumor cell lines . While specific data on this compound is limited, its structural similarity to these active compounds suggests potential biological activity.
Scientific Research Applications
Biological Activities
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Antimicrobial Properties :
- Thieno[2,3-d]pyrimidine derivatives, including methyl 2-tert-butyl-5-hydroxy-4-methylthieno[2,3-d]pyrimidine-6-carboxylate, have shown significant antimicrobial activity. Studies indicate that modifications in the thieno[2,3-d]pyrimidine structure can enhance efficacy against various pathogens, including bacteria and fungi .
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Antiplasmodial Activity :
- Research has demonstrated that certain thieno[2,3-d]pyrimidine derivatives exhibit antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) studies highlight that specific substitutions at the 4 and 5 positions can significantly influence potency .
- Potential Anti-Cancer Applications :
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
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Formation of Thienopyrimidine Core :
- The initial step generally involves the synthesis of the thienopyrimidine ring through cyclization reactions involving appropriate precursors.
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Substitution Reactions :
- Subsequent reactions introduce functional groups at specific positions on the thienopyrimidine scaffold. For instance, hydroxyl and carboxyl groups are often introduced via nucleophilic substitution methods.
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Final Esterification :
- The final product is obtained through esterification reactions where methyl groups are introduced to complete the structure. This step is crucial for enhancing solubility and bioavailability.
Case Studies
Mechanism of Action
The mechanism of action for Methyl 2-tert-butyl-5-hydroxy-4-methylthieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl Acrylate
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol) Monoacrylate
Uniqueness
Methyl 2-tert-butyl-5-hydroxy-4-methylthieno[2,3-d]pyrimidine-6-carboxylate is unique due to its specific thieno[2,3-d]pyrimidine core structure, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 2-tert-butyl-5-hydroxy-4-methylthieno[2,3-d]pyrimidine-6-carboxylate (CAS No. 941378-53-6) is a compound of increasing interest due to its potential biological activities, particularly in anti-inflammatory and neuroprotective contexts. This article synthesizes current research findings on its biological activity, supported by data tables and relevant case studies.
- Molecular Formula : C13H16N2O3S
- Molar Mass : 280.34 g/mol
- Structure : The compound features a thieno-pyrimidine backbone with hydroxy and carboxylate functional groups that may contribute to its biological properties .
Anti-inflammatory Effects
Research has demonstrated that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that this compound effectively inhibits cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory pathway.
| Compound | IC50 (μmol) | Standard Drug | IC50 (μmol) |
|---|---|---|---|
| This compound | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |
This indicates that the compound's potency is comparable to that of celecoxib, a widely used anti-inflammatory drug .
In vivo studies utilizing carrageenan-induced paw edema models have further corroborated these findings, showing that the compound significantly reduces inflammation similar to indomethacin, another standard anti-inflammatory agent.
Neuroprotective Properties
The neuroprotective potential of this compound has been explored in relation to Alzheimer’s disease mechanisms. It acts as an inhibitor of β-secretase and acetylcholinesterase, enzymes implicated in amyloid-beta peptide aggregation and neurodegeneration.
In vitro studies indicated that this compound can reduce astrocyte cell death induced by amyloid-beta (Aβ) exposure. The protective effects were associated with decreased levels of tumor necrosis factor-alpha (TNF-α) and reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress reduction .
Case Studies
- In Vitro Study on COX Enzymes :
- Neuroprotection Against Aβ :
Q & A
Q. Alternative Methods :
- 2D NMR (¹H-¹³C HSQC, HMBC) to correlate protons and carbons, resolving ambiguities in substituent positions.
- Density Functional Theory (DFT) calculations to compare experimental and theoretical IR/Raman spectra .
What biological activity has been reported for this compound, and how are these assays designed?
Biological Evaluation & Experimental Design
The compound exhibits moderate antimicrobial activity against Proteus vulgaris and Pseudomonas aeruginosa strains, as shown in:
- Microbroth Dilution Assays : Minimum inhibitory concentration (MIC) values are determined using standardized CLSI protocols. For example, compound 2d (structurally analogous) showed MIC = 32 µg/mL against P. aeruginosa .
- Mechanistic Studies : Evaluate biofilm inhibition via crystal violet staining or confocal microscopy to assess disruption of bacterial adhesion .
Q. Key Controls :
- Include ciprofloxacin as a positive control and DMSO as a solvent control.
- Validate results with time-kill kinetics to distinguish bacteriostatic vs. bactericidal effects.
How can researchers resolve contradictions in reported biological activity data for this compound?
Data Discrepancy Analysis
Conflicting results often arise from:
- Strain Variability : Test multiple clinical isolates (e.g., ATCC strains vs. hospital-acquired P. aeruginosa) to account for genetic diversity .
- Solubility Issues : Use co-solvents (e.g., PEG-400) or nanoformulations to improve bioavailability in in vitro assays.
- Metabolic Stability : Perform LC-MS/MS to quantify compound degradation in assay media over time .
Q. Statistical Validation :
- Apply ANOVA with post-hoc Tukey tests to assess significance across replicates.
- Report IC₅₀ values with 95% confidence intervals to enhance reproducibility.
What strategies are recommended for structure-activity relationship (SAR) studies on this compound?
Advanced SAR Methodology
Focus on modifying the:
5-Hydroxy Group : Replace with methoxy or acetoxy to assess hydrogen bonding’s role in activity.
2-tert-Butyl Group : Test smaller alkyl groups (e.g., isopropyl) to evaluate steric effects.
6-Carboxylate Ester : Hydrolyze to the free acid or substitute with amides to modulate lipophilicity.
Q. Example SAR Table :
| Derivative | R₁ (Position 2) | R₂ (Position 5) | MIC (µg/mL) |
|---|---|---|---|
| Parent | tert-butyl | OH | 32 |
| Derivative A | isopropyl | OAc | 64 |
| Derivative B | methyl | OMe | >128 |
Key Insight : The tert-butyl group and free hydroxy moiety are critical for potency, as bulkier substituents reduce activity .
How can computational modeling enhance the design of derivatives targeting specific enzymes?
Q. Computational Chemistry Approaches
Molecular Docking : Use AutoDock Vina or Glide to predict binding modes in bacterial dihydrofolate reductase (DHFR).
MD Simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand stability and identify key residues (e.g., Asp27, Leu28 in DHFR) .
ADMET Prediction : Apply SwissADME to optimize logP (<3) and polar surface area (>80 Ų) for improved permeability.
Validation : Compare docking scores with experimental IC₅₀ values to refine scoring functions .
What challenges arise in crystallizing this compound, and how are they addressed?
Q. Crystallography Challenges & Solutions
- Hygroscopicity : Handle samples under inert atmosphere (N₂ glovebox) and use paraffin oil for mounting.
- Polymorphism : Screen 10+ solvent systems (e.g., DCM/hexane, acetone/water) to isolate stable polymorphs.
- Twinned Crystals : Apply SHELXL TWIN commands to refine data from twinned crystals .
Case Study : A related thienopyrimidine derivative required slow evaporation from acetonitrile to obtain diffraction-quality crystals (R-factor < 0.05) .
What are the best practices for analyzing hydrogen bonding networks in this compound?
Q. Hydrogen Bond Analysis
- Graph Set Notation : Use Etter’s rules to classify motifs (e.g., for dimeric rings) .
- Thermal Ellipsoids : Analyze anisotropic displacement parameters in WinGX to distinguish static vs. dynamic disorder .
Example Network :
The 5-hydroxy group forms O–H···N bonds with pyrimidine nitrogen, stabilizing a lamellar packing motif critical for solubility .
How can researchers mitigate decomposition during long-term stability studies?
Q. Stability Protocol Design
- Storage Conditions : Test under accelerated conditions (40°C/75% RH) for 6 months, with HPLC monitoring at 0, 1, 3, and 6 months.
- Degradation Pathways : Identify hydrolytic cleavage of the ester group via LC-HRMS.
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit oxidation .
What advanced spectroscopic techniques are essential for characterizing reactive intermediates?
Q. Spectroscopic Methodologies
- In Situ FTIR : Monitor esterification kinetics by tracking carbonyl (C=O) stretch at 1700–1750 cm⁻¹.
- EPR Spectroscopy : Detect radical intermediates during hydroxylation steps.
- NMR Cryoprobes : Enhance sensitivity for low-concentration intermediates (e.g., <1 mM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
